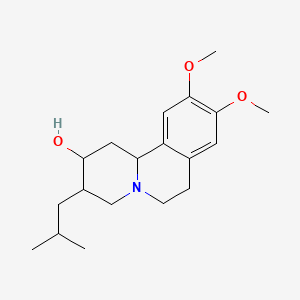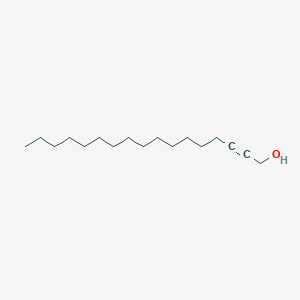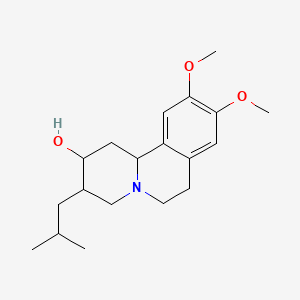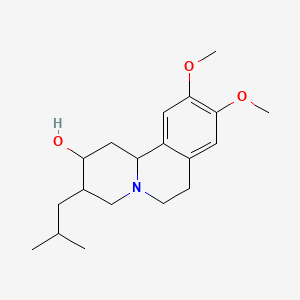
Metaldehyde-d16
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Metaldehyde-d16 is a deuterium-labeled version of Metaldehyde . It is a non-standard isotope with a molecular formula of CDO . The average mass is 192.309 Da and the monoisotopic mass is 192.205292 Da .
Synthesis Analysis
Metaldehyde-d16 is synthesized by incorporating stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This is typically done as tracers for quantitation during the drug development process .
Molecular Structure Analysis
The molecular structure of Metaldehyde-d16 is similar to that of Metaldehyde, with the difference being the presence of deuterium atoms . The molecular formula is CDO .
Physical And Chemical Properties Analysis
Metaldehyde-d16 has an average mass of 192.309 Da and a monoisotopic mass of 192.205292 Da . More detailed physical and chemical properties specific to Metaldehyde-d16 were not found in the sources.
科学的研究の応用
Removal from Drinking Water
Metaldehyde-d16 is used in research to understand the removal of trace micropollutants from drinking water. The research focuses on the efficacy of different filtration media to remove metaldehyde from water. The study found that metaldehyde can be attenuated to varying degrees with activated carbon and sand with an active and inactive biofilm. The presence of the active biofilm improved metaldehyde adsorption by sand media, due to additional biosorption mechanisms, a greater surface area or biodegradation .
Adsorption onto Filtration Media
Metaldehyde-d16 is used in studies to understand the adsorption mechanisms of micropollutants onto filtration media. The research found that equilibrium concentrations of metaldehyde and surrogate organics were successfully described by the Freundlich isotherm .
Impact of Natural Organic Matter
Research using Metaldehyde-d16 helps in understanding the impact of natural organic matter (NOM) on the adsorption efficacy of micropollutants. The study found that baseline levels of NOM reduced overall adsorption efficacy but increasing concentrations of NOM did not impact metaldehyde removal efficacy in a significant way .
Thermal Hydrolysis
Metaldehyde-d16 is used in research to understand the thermal hydrolysis of micropollutants. The study observed that thermal hydrolysis of metaldehyde occurred at 60 °C, suggesting that thermal regeneration of granular activated carbon (GAC) for this pesticide was possible at relatively low temperatures .
Adsorption onto Powdered Activated Carbon
Metaldehyde-d16 is used in studies to understand the adsorption of micropollutants onto powdered activated carbon (PAC) from different water samples. The research found that metaldehyde was effectively removed by PAC from all water samples in the study, regardless of the water quality .
Application in Water Treatment Plants
Research using Metaldehyde-d16 suggests that the application of powdered activated carbon after the static flocculation treatment process in a water treatment plant can effectively remove metaldehyde .
作用機序
Target of Action
Metaldehyde-d16, a deuterium-labeled version of Metaldehyde , is primarily used as a molluscicide. Its primary targets are mollusks, such as slugs and snails .
Mode of Action
Once ingested by the mollusk, Metaldehyde-d16 is rapidly hydrolyzed to acetaldehyde . This causes the mollusk to produce excess mucus, leading to dehydration and ultimately death .
Biochemical Pathways
It is known that the hydrolysis of metaldehyde-d16 to acetaldehyde plays a crucial role in its toxicity . The overproduction of mucus in response to acetaldehyde likely disrupts essential physiological processes in the mollusk, leading to its death .
Pharmacokinetics
It is known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs
Result of Action
The primary result of Metaldehyde-d16 action is the death of the target mollusks . This is achieved through the overproduction of mucus leading to dehydration . It’s important to note that Metaldehyde-d16 is a poison to most organisms that ingest it .
Action Environment
Metaldehyde-d16, like Metaldehyde, is often applied to land as baited pellets . Due to its physicochemical properties, it can readily run off from fields and enter surface water bodies . This can present challenges for drinking water providers, as Metaldehyde is frequently detected in surface water bodies above the EU statutory drinking water limit of 0.1 μg L−1 for a pesticide . Understanding the occurrence, fate, and mitigation of this pesticide in the aquatic environment is now a major concern .
Safety and Hazards
将来の方向性
The use of deuterium-labeled compounds like Metaldehyde-d16 is significant in the drug development process, where they serve as tracers for quantitation . Future directions could involve further exploration of its uses in this context, as well as potential applications in environmental monitoring and water quality analysis .
特性
| { "Design of the Synthesis Pathway": "Metaldehyde-d16 can be synthesized through the reaction of acetaldehyde-d16 with metal sodium in the presence of dry ether and a catalyst such as copper powder.", "Starting Materials": [ "Acetaldehyde-d16", "Metal sodium", "Dry ether", "Copper powder" ], "Reaction": [ "Add acetaldehyde-d16 to a round-bottom flask containing dry ether.", "Add metal sodium to the flask while stirring continuously.", "Add copper powder as a catalyst.", "Heat the mixture under reflux for several hours.", "Allow the mixture to cool and filter off any remaining metal sodium.", "Evaporate the solvent to obtain the desired product, metaldehyde-d16." ] } | |
CAS番号 |
1219805-73-8 |
製品名 |
Metaldehyde-d16 |
分子式 |
C₈D₁₆O₄ |
分子量 |
192.31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B1144996.png)



